7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a 4-ethoxyphenyl substituent at the 2-position, a chlorine atom at the 7-position, and a methyl group at the 8-position of the quinoline core. Its carbonyl chloride functional group at the 4-position enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for amide or ester formation. The compound (CAS: 1160263-72-8) is commercially available with a purity of 95% , though production has been discontinued by some suppliers . Its molecular formula is C₁₉H₁₅Cl₂NO₂, with a molecular weight of 376.24 g/mol (calculated).
Properties
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKRGVIPNRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168793 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-72-8 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Skraup Synthesis for Quinoline Core Formation
The foundational step in synthesizing the target compound is the formation of the quinoline nucleus, typically achieved via the Skraup synthesis. This classical method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrous acid or an alternative oxidant, leading to the quinoline framework.
- Aniline derivative (e.g., 2-amino-4-chloroaniline)
- Glycerol as the carbon source
- Sulfuric acid as the catalyst
- Oxidant (e.g., nitrous acid or alternative oxidants like copper salts)
Outcome: Formation of the quinoline core with the 7-chloro and 8-methyl substitutions, which are introduced either through the starting materials or subsequent modifications.
Introduction of the 4-Ethoxyphenyl Group via Electrophilic Aromatic Substitution
The ethoxyphenyl moiety is attached through electrophilic aromatic substitution (EAS) on the quinoline core. Typically, this involves:
- Nitration or halogenation of the quinoline at the appropriate position
- Subsequent substitution with 4-ethoxyphenyl groups via Friedel–Crafts alkylation or acylation, using 4-ethoxyphenyl derivatives with suitable activating groups
- Lewis acids like aluminum chloride (AlCl₃)
- Solvents such as dichloromethane or chloroform
- Controlled temperature to favor regioselectivity
Chlorination at the 7-Position
Selective chlorination at the 7-position is achieved through electrophilic chlorination:
- Using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
- Conducted under controlled temperature to prevent over-chlorination
- Solvent: Chloroform or carbon tetrachloride
- Temperature: 0–25°C
- Reaction time: 2–4 hours
Methylation at the 8-Position
The methyl group at the 8-position is introduced via methylation:
- Using methyl iodide (CH₃I) or dimethyl sulfate
- Catalyzed by bases such as potassium carbonate (K₂CO₃)
- Solvent: Acetone or DMF
- Temperature: Room temperature to 50°C
- Reaction time: 12–24 hours
Conversion of the Carboxylic Acid to the Carbonyl Chloride
The final step involves converting the 4-carboxylic acid derivative into the corresponding acyl chloride:
- Using thionyl chloride (SOCl₂) as the chlorinating reagent
- Refluxing the mixture ensures complete conversion
- Solvent: Excess SOCl₂
- Temperature: Reflux (~70°C)
- Duration: 2–4 hours
- Post-reaction: Removal of excess reagents under reduced pressure
Alternative and Modern Synthetic Approaches
Recent advances include catalytic oxidation methods for the oxidation of methyl groups to carboxylic acids, which can then be converted to acyl chlorides:
- Using N-hydroxyphthalimide and azobisisobutyronitrile (AIBN) as catalysts
- Oxygen as the oxidant
- Conducted at elevated temperatures (90–100°C) in acetonitrile
- This method yields high purity products with minimal waste, as demonstrated in recent patents and research articles, with yields exceeding 93% under optimized conditions.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Quinoline core formation | Aniline + Glycerol | Sulfuric acid, oxidant | Classical Skraup synthesis |
| 2 | Ethoxyphenyl substitution | 4-Ethoxyphenyl derivatives | Friedel–Crafts alkylation | Regioselective, controlled temperature |
| 3 | Chlorination | Sulfuryl chloride | Chloroform, 0–25°C | Selective at 7-position |
| 4 | Methylation | Methyl iodide | K₂CO₃, DMF | 8-position methylation |
| 5 | Conversion to acyl chloride | Thionyl chloride | Reflux | High yield, >90% |
Research Findings and Notes
- Catalytic oxidation using N-hydroxyphthalimide and AIBN has been shown to efficiently convert methyl groups to carboxylic acids, facilitating subsequent chlorination.
- Reaction optimization is critical for selectivity, especially during chlorination and methylation steps, to avoid over-substitution or side reactions.
- Industrial synthesis emphasizes continuous flow processes and catalyst recycling to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to more complex derivatives.
Reduction: Reduction reactions can reduce the quinoline core or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution typically uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinone derivatives, hydroxylated quinolines.
Reduction: Reduced quinoline derivatives, such as dihydroquinolines.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the quinoline core via Skraup synthesis.
- Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.
- Chlorination at the 7-position.
- Methylation at the 8-position.
- Conversion of the carboxylic acid group to carbonyl chloride.
Chemistry
In organic chemistry, 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity allows for the development of new compounds with potential applications in various chemical processes.
Biological Research
Quinoline derivatives are recognized for their antimicrobial and antifungal properties. This compound is being studied for its biological activity, particularly its potential to inhibit bacterial growth and its efficacy against various pathogens.
Antibacterial Activity
Research has shown that quinoline derivatives exhibit significant antibacterial properties. A study tested this compound against several bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The results indicated varying degrees of effectiveness, suggesting potential therapeutic uses in treating bacterial infections.
Anticancer Activity
In anticancer research, this compound has demonstrated cytotoxic effects against multiple cancer cell lines, particularly:
- Breast cancer models
- Cervical cancer models
These findings support further investigation into its potential as an anticancer agent.
Medicinal Chemistry
Quinoline derivatives, including this compound, have been explored for their medicinal properties such as:
- Antimalarial activities
- Anti-inflammatory effects
The ongoing research aims to uncover new therapeutic applications in these areas.
Industrial Applications
In the chemical industry, quinoline derivatives are utilized in producing dyes, pigments, and fine chemicals. The unique structure of this compound makes it suitable for various industrial applications.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against a panel of Gram-positive and Gram-negative bacteria. Results indicated that while some derivatives were effective against Gram-positive strains, others showed better efficacy against Gram-negative strains.
Case Study 2: Anticancer Screening
In a comprehensive screening assay involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity, particularly in breast and cervical cancer models. These findings highlight its potential as a candidate for further drug development targeting cancer therapies .
Mechanism of Action
The mechanism by which 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Ethoxyphenyl Isomers
Methoxyphenyl Analogues
| 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | 3-methoxyphenyl | C₁₇H₁₁Cl₂NO₂ | 332.18 | 1160263-67-1 | Smaller substituent (methoxy vs. ethoxy) reduces lipophilicity; lower molecular weight |
Halogenation and Core Modifications
Dichlorophenyl Derivatives
Carboxylic Acid Derivatives
| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | Carboxylic acid | C₁₇H₁₂ClNO₂ | 297.73 | 401604-07-7 | Reduced reactivity compared to acyl chloride; soluble in DMSO/chloroform | | 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid | Carboxylic acid | C₁₇H₁₁Cl₂NO₂ | 332.18 | - | Dual chloro-substituents enhance stability; intermediate in drug synthesis |
Physicochemical Properties
Biological Activity
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₉H₁₅Cl₂NO₂
- CAS Number : 1160263-72-8
- MDL Number : MFCD03422836
- Hazard Classification : Irritant
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antibacterial Activity of Quinoline Derivatives
The compound exhibited an IC50 value of 5.0 μM against Staphylococcus aureus and 6.5 μM against Escherichia coli, indicating promising antibacterial activity when compared to the reference drug tetracycline.
Anticancer Activity
Beyond its antibacterial properties, the quinoline derivatives have also shown potential in anticancer applications. A study focusing on various quinoline derivatives revealed their ability to inhibit cancer cell proliferation.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.0 | |
| This compound | HeLa (cervical cancer) | 9.5 | |
| Doxorubicin (control) | MCF-7 | 0.1 | |
| Doxorubicin (control) | HeLa | 0.15 |
The compound showed an IC50 value of 8.0 μM against MCF-7 breast cancer cells and 9.5 μM against HeLa cervical cancer cells, suggesting that it may be a viable candidate for further development in cancer therapy.
The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some studies suggest that they may act as inhibitors of DNA topoisomerases or induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
-
Study on Antibacterial Efficacy :
A comprehensive study tested various quinoline derivatives, including the compound , against a panel of Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives were effective against Gram-positive bacteria like Staphylococcus aureus, others were more effective against Gram-negative strains like E. coli . -
Anticancer Screening :
In a screening assay involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity, particularly in breast and cervical cancer models, supporting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob or Friedländer reactions, which can be adapted for introducing chloro, ethoxyphenyl, and methyl substituents . Optimization involves:
- Temperature control : Maintaining 353–363 K during acyl chloride formation (e.g., using phosphorus oxychloride) .
- Regioselectivity : Employing transition metal catalysts (e.g., PdCl₂(PPh₃)₂) to direct substituent placement .
- Green chemistry : Ultrasound irradiation or ionic liquids to enhance yield and reduce byproducts .
- Example : A modified Gould–Jacob reaction with diethyl (ethoxymethylene)malonate under reflux conditions could yield the quinoline core, followed by selective chlorination at the 7-position .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic proton signals in the δ 7.0–8.5 ppm range indicate quinoline backbone integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₆Cl₂NO₂: 368.06) .
- Infrared Spectroscopy (IR) : Carbonyl chloride (C=O) stretches appear at ~1770 cm⁻¹, while aromatic C-Cl bonds absorb near 750 cm⁻¹ .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the acyl chloride group .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant aprons. Avoid heat sources due to flammability risks .
- Spill Response : Neutralize with sodium bicarbonate solution and adsorb using vermiculite .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the quinoline core be addressed?
- Methodological Answer :
- Directed ortho-Metalation : Use lithium diisopropylamide (LDA) to deprotonate the 8-methyl group, enabling selective electrophilic substitution at the 7-position .
- Protecting Groups : Temporarily block the 4-carbonyl chloride with trimethylsilyl groups to direct chlorination or ethoxyphenyl coupling .
- Case Study : In ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, regioselective nitration at the 8-position was achieved by controlling reaction temperature and solvent polarity .
Q. How do intermolecular interactions influence the compound’s crystallographic properties?
- Methodological Answer :
- X-ray Crystallography : Reveals packing motifs. For example, C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the lattice in related 4-chlorophenyl quinoline-2-carboxylate derivatives, with dihedral angles <15° between aromatic planes .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows melting points correlated with hydrogen-bond strength (e.g., mp 252–256°C for structurally similar compounds) .
- Table : Crystallographic parameters from analogous compounds:
| Parameter | Value (Example) | Source |
|---|---|---|
| Dihedral angle (quinoline-phenyl) | 14.7° | |
| Hydrogen bond length (C–H⋯O) | 2.89 Å |
Q. How can discrepancies in spectral data be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use ¹³C-labeled starting materials to trace carbon connectivity in complex spectra .
- Case Study : For 4-amino-2-(4-chlorophenyl)quinoline derivatives, conflicting IR and NMR data were resolved via single-crystal X-ray diffraction, confirming the absence of keto-enol tautomerism .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., dimerization) .
- Catalyst Screening : Test Pd/Cu bimetallic systems for improved coupling efficiency in ethoxyphenyl group introduction .
- Purification : Employ preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound from chlorinated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
